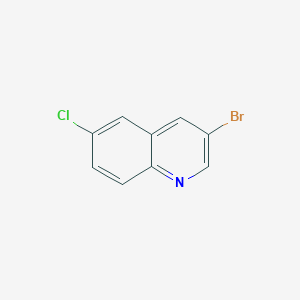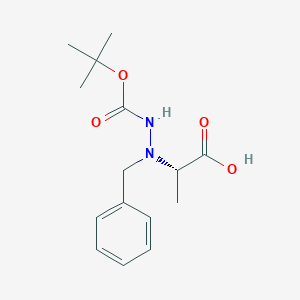
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid, also known as Boc-hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a derivative of hydrazine, which is a widely used reagent in organic synthesis. Boc-hydrazide is a versatile building block that can be used in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide is not well understood. However, it is believed that the compound acts as a nucleophile and can react with various electrophiles, such as aldehydes and ketones. This reaction can lead to the formation of a hydrazone, which is a stable compound that can be used for further chemical transformations.
Efectos Bioquímicos Y Fisiológicos
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate cytotoxicity against various cancer cell lines. The compound has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. The compound is also versatile and can be used in the synthesis of various biologically active compounds. However, (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has some limitations. It is a relatively expensive reagent, and the synthesis method requires the use of toxic and hazardous chemicals.
Direcciones Futuras
There are several future directions for the research and development of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide. One potential direction is the synthesis of novel biologically active compounds using (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide as a building block. Another direction is the investigation of the mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide and its derivatives. Additionally, the development of new and improved synthesis methods for (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide could lead to a more cost-effective and sustainable production of the compound.
Conclusion:
In conclusion, (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide is a versatile building block that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound can be synthesized by the reaction of Boc-hydrazine with acrylonitrile and has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide, including the synthesis of novel biologically active compounds and the investigation of its mechanism of action.
Métodos De Síntesis
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide can be synthesized by the reaction of Boc-hydrazine with acrylonitrile. The reaction proceeds in the presence of a base, such as potassium carbonate, in anhydrous acetonitrile. The resulting product is then purified by column chromatography using a suitable solvent system.
Aplicaciones Científicas De Investigación
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. The compound has been used as a building block for the synthesis of various biologically active compounds, including antiviral, anticancer, and antibacterial agents. (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has also been used as a precursor for the synthesis of peptidomimetics and small molecule inhibitors.
Propiedades
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRUKULDYLAHI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
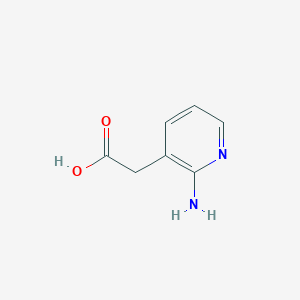

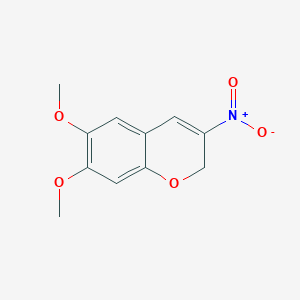
![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)
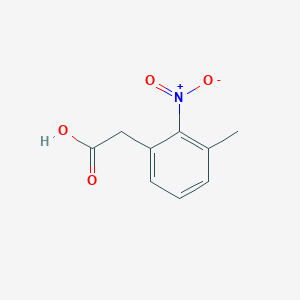
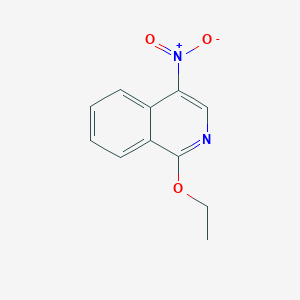
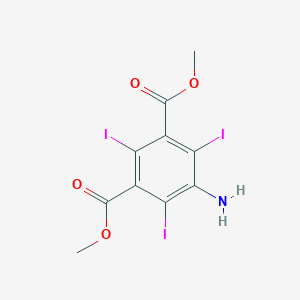
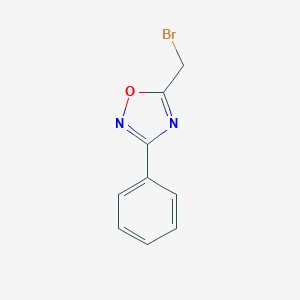
![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)
